molecular formula C18H20N4O2S B12143707 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12143707
M. Wt: 356.4 g/mol
InChI Key: NXWVUQVNMHDWPQ-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.

    Sulfanyl Linkage Formation: The sulfanyl group is incorporated by reacting the triazole-furan intermediate with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole-furan intermediate with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole or furan derivatives

    Substitution: Substituted furan or triazole derivatives

Scientific Research Applications

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is investigated for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It can interfere with metabolic pathways, signal transduction pathways, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both furan and triazole rings linked by a sulfanyl-acetamide moiety makes it unique compared to other similar compounds.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H20N4O2S/c1-12(2)13-7-4-5-8-14(13)19-16(23)11-25-18-21-20-17(22(18)3)15-9-6-10-24-15/h4-10,12H,11H2,1-3H3,(H,19,23)

InChI Key

NXWVUQVNMHDWPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

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